molecular formula C19H22N2OS B2721100 (2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1788560-46-2

(2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2721100
CAS No.: 1788560-46-2
M. Wt: 326.46
InChI Key: JJSQSFHCJUMSNH-UHFFFAOYSA-N
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Description

This compound features a 2-methylquinolin-8-yl group linked via a methanone bridge to a stereochemically defined (1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octane core. The bicyclo[3.2.1]octane scaffold is a tropane derivative, a structural motif prevalent in bioactive molecules due to its conformational rigidity and ability to interact with biological targets . The methylthio (-SMe) substituent at position 3 of the azabicyclo system may enhance lipophilicity and influence receptor binding, while the quinoline moiety could contribute to π-π stacking interactions in target binding pockets.

Properties

IUPAC Name

(2-methylquinolin-8-yl)-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-12-6-7-13-4-3-5-17(18(13)20-12)19(22)21-14-8-9-15(21)11-16(10-14)23-2/h3-7,14-16H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSQSFHCJUMSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)N3C4CCC3CC(C4)SC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone, with a molecular formula of C25H29N5O3 and a molecular weight of 447.54 g/mol, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline moiety and an azabicyclo framework. The key structural components are:

  • Quinoline Ring : Known for its pharmacological properties.
  • Azabicyclo[3.2.1]octane : A bicyclic structure that contributes to the compound's biological activity.

Table 1: Chemical Properties

PropertyValue
Molecular FormulaC25H29N5O3
Molecular Weight447.54 g/mol
LogP3
LogS-5.06
Chiral Centers3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that can include:

  • Formation of the quinoline ring.
  • Introduction of the azabicyclo structure through cyclization reactions.
  • Functionalization to introduce the methylthio group.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:

  • Dopamine Transporter (DAT) : Analogous compounds have shown significant binding affinity to DAT, which is crucial in the context of drug addiction and neuropharmacology .
  • Serotonin Receptors : The compound may also influence serotonin pathways, potentially affecting mood and anxiety disorders.

Pharmacological Studies

Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit stimulant effects in animal models, suggesting potential applications in treating conditions like ADHD or depression . Notably, compounds with similar structures have been investigated for their efficacy in reducing cocaine addiction by modulating dopamine levels .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Dopamine ModulationIncreased dopamine levels
Stimulant ActivityEnhanced locomotor activity in rats
Serotonin InteractionPotential antidepressant effects

Study 1: Stimulant Properties

A study conducted on a related azabicyclo compound demonstrated significant stimulant effects in rat models, lasting over four hours post-administration. This suggests that similar modifications to the structure may yield compounds suitable for treating stimulant-related disorders .

Study 2: Drug Discrimination Paradigm

In another investigation, a derivative was able to substitute fully for cocaine in drug discrimination tasks among rats, indicating its potential as a therapeutic agent for cocaine dependence .

Scientific Research Applications

Medicinal Chemistry

The compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. Its structural characteristics suggest possible interactions with various biological targets, including enzymes and receptors.

  • Anticancer Activity : Preliminary studies indicate that derivatives of similar structures exhibit antiproliferative effects against various cancer cell lines, including human cervix carcinoma and ovarian carcinoma cells . Research into the specific mechanisms of action is ongoing, with a focus on understanding how this compound may inhibit tumor growth or induce apoptosis.
  • Neuropharmacology : The azabicyclo component suggests potential applications in neuropharmacology, where compounds with similar structures have been investigated for their effects on neurotransmitter systems and cognitive functions.

Research has shown that compounds with quinoline and azabicyclo structures often possess antimicrobial and anti-inflammatory properties. The specific interactions of (2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone with biological systems are being explored through various in vitro assays.

  • Binding Studies : Investigations into the binding affinity of this compound to specific enzymes are crucial for elucidating its mechanism of action. Such studies can inform the design of more potent derivatives tailored for specific therapeutic targets.

Synthetic Chemistry

The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes often require careful optimization to achieve high yields and purity.

Synthetic Route Description
Step 1Preparation of quinoline and thiazole intermediates
Step 2Coupling through an azetidine linker
Step 3Purification and characterization using NMR and mass spectrometry

Case Studies

Several case studies highlight the applications and effectiveness of similar compounds:

  • Anticancer Studies : A study on quinoline derivatives indicated significant activity against breast cancer cell lines, showcasing the potential for developing new anticancer agents based on similar structural frameworks .
  • Neuroprotective Effects : Research into related bicyclic compounds has revealed neuroprotective effects in animal models, suggesting that this compound could also exhibit similar benefits in neurological disorders .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key References
(2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone 8-azabicyclo[3.2.1]octane + quinoline 3-methylthio, 2-methylquinolin-8-yl methanone ~340 (estimated) N/A
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate 8-azabicyclo[3.2.1]octane 3-trifluoromethanesulfonate, 8-methyl 287.25
Littorine ((1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl (2R)-2-hydroxy-3-phenylpropanoate) 8-azabicyclo[3.2.1]octane 3-propanoate ester (hydroxy, phenyl) 307.37
8-methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone) 8-azabicyclo[3.2.1]octane 3-ketone, 8-methyl 155.24
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 8-azabicyclo[3.2.1]octane 3-(4-chlorophenyl), 2-methyl ester 323.84

Physicochemical and Pharmacological Properties

  • Lipophilicity: The methylthio group in the target compound may increase lipophilicity compared to tropinone’s ketone or littorine’s polar ester .
  • Stereochemical Influence : The (1R,5S) configuration in the azabicyclo core is critical for binding specificity, as seen in other tropane alkaloids like benzoylecgonine (a cocaine metabolite with (1R,2R,3S,5S) stereochemistry) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-methylquinolin-8-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone, and how can reaction yields be optimized?

  • Methodological Answer : The compound’s bicyclic core can be synthesized via stereoselective Mannich reactions or reductive amination, leveraging methodologies described for structurally analogous 8-azabicyclo[3.2.1]octane derivatives . Yield optimization requires precise control of reaction temperature (e.g., 0–5°C for imine formation) and stoichiometric ratios of thiolating agents (e.g., methylthiol reagents) to minimize byproducts. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating enantiomerically pure products .

Q. Which analytical techniques are essential for verifying the stereochemical integrity of this compound?

  • Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) NMR can confirm spatial relationships between the 2-methylquinoline and 3-(methylthio) groups. Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with ethanol/n-hexane mobile phases resolves enantiomeric excess (>98% purity). X-ray crystallography (e.g., orthorhombic P212121 systems) provides definitive stereochemical assignments, as demonstrated for related bicyclic structures .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the methylthio group. Avoid exposure to moisture or acidic/basic conditions, which may hydrolyze the methanone bridge. Stability testing via accelerated degradation studies (40°C/75% RH for 4 weeks) is recommended to establish shelf-life .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activity data for structurally similar 8-azabicyclo[3.2.1]octane derivatives?

  • Methodological Answer : Discrepancies often arise from differences in receptor-binding assay conditions (e.g., pH, co-solvents). Use standardized in vitro models (e.g., HEK293 cells expressing human σ1 receptors) with controlled ligand concentrations (1–100 nM) and parallel functional assays (e.g., calcium flux vs. radioligand displacement). Cross-validate findings using molecular docking simulations (AutoDock Vina) to correlate activity with steric/electronic properties of the 3-(methylthio) substituent .

Q. How can researchers design experiments to probe the environmental fate of this compound, given its potential persistence?

  • Methodological Answer : Conduct OECD 301F biodegradability tests in activated sludge, monitoring parent compound degradation via LC-MS/MS. For abiotic degradation, assess hydrolysis kinetics at pH 4–9 (25–50°C) and photolysis under UV light (λ = 254 nm). Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential, prioritizing log Kow and soil sorption (Koc) parameters .

Q. What advanced techniques elucidate the role of the 3-(methylthio) group in modulating target binding affinity?

  • Methodological Answer : Isotopic labeling (e.g., <sup>35</sup>S) combined with saturation-transfer difference (STD) NMR identifies direct interactions between the methylthio moiety and protein binding pockets. Free-energy perturbation (FEP) calculations (using Schrödinger’s Desmond) quantify the thermodynamic impact of replacing –SCH3 with –OCH3 or –H .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data from in vitro vs. in vivo models be interpreted?

  • Methodological Answer : Discrepancies may stem from metabolic differences (e.g., hepatic conversion of the methanone group). Perform interspecies metabolite profiling (rat/human liver microsomes) and compare IC50 values in primary cells vs. immortalized lines. Incorporate physiologically based pharmacokinetic (PBPK) modeling to reconcile exposure levels .

Experimental Design Tables

Parameter Recommendation Evidence Source
Stereochemical Analysis X-ray crystallography (P212121 space group)
Stability Testing 40°C/75% RH for 4 weeks
Receptor Binding Assays HEK293 cells + radioligand [[3H]-DTG]

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